DL-Ethionine

Descripción

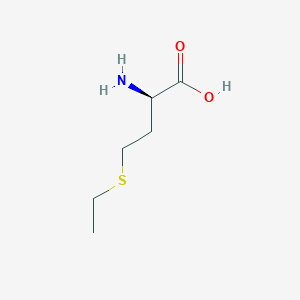

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-4-ethylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-2-10-4-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGLZPLKKBSSKCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S | |

| Record name | DL-ETHIONINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20354 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020579 | |

| Record name | dl-Ethionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dl-ethionine is a white crystalline flakes. (NTP, 1992) | |

| Record name | DL-ETHIONINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20354 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

1 to 5 mg/mL at 64 °F (NTP, 1992) | |

| Record name | DL-ETHIONINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20354 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

67-21-0, 535-32-0, 13073-35-3 | |

| Record name | DL-ETHIONINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20354 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DL-Ethionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethionine, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Ethionine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97927 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethionine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82393 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-ETHIONINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=751 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Homocysteine, S-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | dl-Ethionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-2-amino-4-(ethylthio)butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.588 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHIONINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92AK1Y27MZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

516 to 523 °F (decomposes) (NTP, 1992) | |

| Record name | DL-ETHIONINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20354 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

The Role of DL-Ethionine in the Inhibition of Protein Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-ethionine, the ethyl analog of the essential amino acid methionine, is a potent inhibitor of protein synthesis. Its multifaceted mechanism of action involves several key cellular processes, making it a valuable tool for studying translational control and a potential lead for therapeutic development. This technical guide provides an in-depth exploration of the core mechanisms by which this compound exerts its inhibitory effects, with a focus on ATP depletion, tRNA hypomethylation, and the disruption of critical signaling pathways. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in the field.

Core Mechanisms of Action

This compound's ability to disrupt protein synthesis stems from its structural similarity to methionine, allowing it to act as a metabolic antagonist. The primary mechanisms include:

-

ATP Trapping and Depletion: In the liver, ethionine is converted to S-adenosylethionine (SAE) by the enzyme methionine adenosyltransferase. This reaction consumes ATP, and the accumulation of SAE effectively "traps" adenosine, leading to a significant depletion of hepatic ATP levels.[1][2] ATP is essential for multiple steps in protein synthesis, including amino acid activation and the function of initiation and elongation factors. A reduction in cellular ATP to 35.4% of control levels has been observed in rats following the administration of this compound (100 mg/100 g body weight).[2]

-

tRNA Hypomethylation: The formation of SAE also depletes the cellular pool of S-adenosylmethionine (SAM), the universal methyl donor for numerous biological methylation reactions.[3][4] This leads to the undermethylation of various molecules, including transfer RNA (tRNA).[5] Proper methylation of tRNA is crucial for its stability, structure, and function in translation. Ethionine treatment has been shown to cause a dose-dependent reduction in methylated bases in liver tRNA.[5]

-

Inhibition of Translation Initiation: Ethionine administration has been shown to inhibit the initiation step of protein synthesis.[1] This is, in part, due to the hypophosphorylation of key regulatory proteins in the mTOR signaling pathway, such as the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1) and the 70-kDa ribosomal protein S6 kinase (S6K1).[1] The dephosphorylation of these proteins leads to the suppression of cap-dependent translation initiation.

-

Incorporation into Proteins: Ethionine can be mistakenly recognized by methionyl-tRNA synthetase and incorporated into nascent polypeptide chains in place of methionine.[6] The presence of ethionine in proteins can alter their structure, stability, and function, potentially leading to cellular stress and dysfunction.[7]

-

Impaired Ribosomal RNA (rRNA) Maturation: Ethionine has been observed to inhibit the maturation of ribosomal RNA, specifically by blocking the appearance of newly synthesized 18S rRNA in the cytoplasm.[8] This effect is thought to be a consequence of reduced SAM levels, which are necessary for the essential methylation of rRNA precursors.[8]

Quantitative Data on the Effects of this compound

The following tables summarize quantitative data from various studies on the impact of this compound on key cellular parameters.

Table 1: Effect of this compound on Hepatic ATP Levels in Rats

| Dose of this compound | Time Post-Administration | Percentage of Control ATP Levels | Reference |

| 100 mg/100 g body weight | 5 hours | 35.4% | [2] |

| 1 mg/g body weight | 3-4 hours | ~70% | [9] |

Table 2: Effect of L-Ethionine on tRNA Methylation in Rat Liver

| Duration of Treatment | Percentage of Available Methylation Sites | Reference |

| 67 hours | 18% | [10] |

| 4 weeks | 7% | [10] |

Table 3: Effect of Ethionine on Translation Initiation Factors in Rat Liver

| Treatment | Phosphorylation Status of 4E-BP1 | Phosphorylation Status of S6K1 | Reference |

| Ethionine Administration | Hypophosphorylated | Hypophosphorylated | [1] |

Experimental Protocols

Measurement of Protein Synthesis Inhibition in vivo

This protocol describes a method to assess the rate of protein synthesis in animal models treated with this compound using a flooding dose of a labeled amino acid.[11][12]

-

Animal Preparation: Acclimatize animals to the experimental conditions. Administer this compound at the desired dose and time course.

-

Tracer Administration: Administer a flooding dose of a radiolabeled amino acid (e.g., 3H-phenylalanine or 35S-methionine) or a stable isotope-labeled amino acid via intravenous or intraperitoneal injection.[11][12] This ensures rapid equilibration of the tracer with the precursor pool for protein synthesis.

-

Tissue Collection: At a defined time point after tracer administration, euthanize the animal and rapidly collect the tissue of interest (e.g., liver, muscle). Freeze the tissue immediately in liquid nitrogen to halt metabolic processes.

-

Protein Isolation: Homogenize the frozen tissue in a suitable buffer and precipitate the proteins using an agent like trichloroacetic acid (TCA).

-

Quantification of Incorporated Tracer:

-

For radiolabeled tracers, wash the protein pellet to remove unincorporated amino acids, dissolve it in a suitable solvent, and measure the radioactivity using a scintillation counter.

-

For stable isotope-labeled tracers, hydrolyze the protein to its constituent amino acids and analyze the isotopic enrichment of the tracer amino acid using mass spectrometry.

-

-

Precursor Pool Analysis: Determine the specific activity (for radiolabeled tracers) or isotopic enrichment (for stable isotope tracers) of the tracer amino acid in the tissue homogenate supernatant or plasma.

-

Calculation of Fractional Synthetic Rate (FSR): Calculate the FSR as the rate of incorporation of the labeled amino acid into protein relative to the enrichment of the precursor pool over the labeling period.

Analysis of tRNA Methylation by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method to quantify changes in tRNA methylation patterns following this compound treatment.[13][14][15]

-

tRNA Isolation: Isolate total tRNA from control and ethionine-treated cells or tissues using a suitable RNA extraction method (e.g., phenol-chloroform extraction followed by purification on an anion-exchange column).

-

tRNA Hydrolysis: Enzymatically digest the purified tRNA to its constituent nucleosides using a combination of nucleases (e.g., nuclease P1) and phosphatases (e.g., alkaline phosphatase).

-

HPLC Separation: Separate the resulting nucleosides by reversed-phase HPLC. A C18 column is commonly used with a gradient elution of a buffered mobile phase (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

-

Detection and Quantification: Detect the nucleosides using a UV detector at a wavelength of 254 nm or 260 nm. Identify and quantify the canonical and modified nucleosides by comparing their retention times and peak areas to those of known standards.

-

Data Analysis: Compare the relative abundance of each modified nucleoside between the control and ethionine-treated samples to determine the extent of hypomethylation.

Quantification of Ethionine Incorporation into Proteins by Mass Spectrometry

This protocol describes a method to detect and quantify the incorporation of ethionine into proteins using mass spectrometry-based proteomics.[16]

-

Protein Extraction and Digestion: Extract total protein from cells or tissues exposed to this compound. Digest the proteins into peptides using a specific protease, typically trypsin.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Separate the resulting peptides by reversed-phase liquid chromatography and analyze them by tandem mass spectrometry.

-

Database Searching: Search the acquired MS/MS spectra against a protein sequence database to identify the peptides. Modify the search parameters to include the mass shift corresponding to the substitution of methionine with ethionine (+14 Da).

-

Quantification: Quantify the relative abundance of ethionine-containing peptides compared to their methionine-containing counterparts. This can be achieved using label-free quantification methods (based on spectral counting or peptide peak intensities) or by using stable isotope labeling approaches.

Visualizations

Signaling Pathway Diagram

Caption: this compound's impact on the mTOR signaling pathway.

Experimental Workflow Diagrams

Caption: Workflow for measuring protein synthesis inhibition in vivo.

Caption: Workflow for tRNA methylation analysis by HPLC.

Conclusion

This compound is a powerful and versatile tool for investigating the complex mechanisms of protein synthesis. Its ability to induce ATP depletion, inhibit tRNA methylation, and disrupt key signaling pathways provides multiple avenues for studying translational control. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the intricate role of this compound in cellular metabolism and its potential applications in drug development. A thorough understanding of its mechanisms is crucial for leveraging its properties in both basic research and translational science.

References

- 1. Ethionine-induced ATP depletion represses mTOR signaling in the absence of increases in AMP-activated protein kinase activity in the rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of ATP depletion with this compound on biliary excretion of indocyanine green in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of this compound on mouse liver tRNA base composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The effect of ethionine on ribonucleic acid synthesis in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vivo 31P NMR studies of the hepatic response to L-ethionine in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In Vivo Measurement of Muscle Protein Synthesis Rate Using the Flooding Dose Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measuring protein synthesis with SUnSET: a valid alternative to traditional techniques? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. en.bio-protocol.org [en.bio-protocol.org]

- 13. MS-READ: Quantitative Measurement of Amino Acid Incorporation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. longdom.org [longdom.org]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. Mass spectrometry based targeted protein quantification: methods and applications - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Fate of DL-Ethionine in Rodent Models: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

DL-ethionine, the S-ethyl analog of the essential amino acid DL-methionine, has been extensively utilized as a research tool to investigate various metabolic and pathological processes in rodent models. Its administration elicits a range of effects, most notably the induction of fatty liver and pancreatitis, making it a valuable compound for studying these conditions. This technical guide provides a comprehensive overview of the metabolic fate of this compound in rodents, detailing its absorption, distribution, biotransformation, and excretion. The document summarizes key quantitative data, outlines experimental methodologies, and visualizes the core metabolic pathways, offering a valuable resource for researchers in toxicology, pharmacology, and drug development.

Absorption, Distribution, Metabolism, and Excretion (ADME)

The metabolic journey of this compound in rodents is a multi-step process involving rapid absorption, wide distribution, and extensive biotransformation before excretion.

Absorption

Following oral administration in rats, ethionine is rapidly and almost completely absorbed from the intestinal lumen, a process that is typically complete within two hours.[1] A portion of the administered ethionine may be metabolized during its passage through the gastrointestinal tract.[1] Any unabsorbed ethionine is subsequently excreted in the feces.[1] Studies on the intestinal uptake of methionine isomers suggest that both D- and L-methionine are taken up through a sodium-dependent pathway.[2]

Distribution

Once absorbed, ethionine is distributed to various organs and tissues. The fate of absorbed ethionine has been investigated in the small intestine, liver, blood, kidney, and urine.[1]

Metabolism

The biotransformation of ethionine is a complex process involving several key enzymatic reactions, primarily occurring in the liver and kidneys. The major metabolic pathways include oxidation, acetylation, and the formation of S-adenosylethionine (SAE).

A significant portion of ethionine is rapidly oxidized to ethionine sulfoxide (B87167) .[1] In the liver and kidney of rats, the concentration of ethionine sulfoxide has been observed to be higher than that of free ethionine.[1] Another important metabolite is N-acetylethionine sulfoxide , which has been detected in all organs studied.[1] The formation of SAE is a critical step in ethionine's mechanism of action and toxicity. Ethionine acts as a substrate for ATP-L-methionine S-adenosyltransferase, leading to the formation of SAE.[3][4] This process "traps" adenosine (B11128) in the form of SAE, leading to a depletion of hepatic ATP.[3][4][5] Ethionine sulfoxide can be reduced, and N-acetylethionine can be deacetylated in vivo, leading to the formation of S-adenosylethionine.[1]

Chronic administration of this compound in rats has been shown to decrease the liver's capacity to accumulate S-adenosylethionine due to diminished activity of ATP-l-methionine adenosyltransferase.[3][4] This is accompanied by a rapid increase in the concentration of free ethionine and ethionine sulfoxide.[3][4]

Excretion

The primary route of excretion for ethionine and its metabolites is through the urine.[1] The four main components found in the urine of rats administered ethionine are N-acetylethionine sulfoxide, S-adenosylethionine, ethionine sulfoxide, and free ethionine.[1] The kidney is considered the probable site of origin for urinary S-adenosylethionine.[1] The urinary excretion pattern of ethionine and its metabolites is dose-dependent.[6] At low doses, N-acetylethionine sulfoxide is the major urinary metabolite, while at higher doses, unchanged ethionine and ethionine sulfoxide become more prominent.[6]

Quantitative Data on Ethionine Metabolism

The following table summarizes the key quantitative findings from studies on this compound metabolism in rodent models.

| Parameter | Rodent Model | Tissue/Fluid | Key Findings | Reference |

| Absorption Rate | Rat | Intestinal Lumen | Complete absorption in less than 2 hours after oral application. | [1] |

| Major Metabolites in Urine | Rat | Urine | N-acetylethionine sulfoxide, S-adenosylethionine, ethionine sulfoxide, and free ethionine. | [1] |

| Dose-dependent Urinary Excretion | Rat | Urine | At low doses, N-acetylethionine sulfoxide is the major metabolite. At higher doses (75-100 mg/100g body wt), unchanged ethionine and ethionine sulfoxide are the major components. | [6] |

| Hepatic ATP Levels | Rat | Liver | ATP levels decreased by approximately 30% 3 to 4 hours after administration of 1 mg/g body wt of L-ethionine. Levels returned to control values approximately 8 hours post-administration. | [5] |

| S-adenosylethionine (SAE) Formation | Rat | Liver | Chronic administration of this compound leads to a rapid decrease in the liver's capacity to accumulate SAE. | [3][4] |

| Metabolite Concentration in Organs | Rat | Liver, Kidney | The concentration of ethionine sulfoxide was higher than that of free ethionine. | [1] |

Key Signaling Pathways and Metabolic Interferences

The administration of this compound significantly perturbs several crucial metabolic and signaling pathways.

Methionine Metabolism and ATP Depletion

Ethionine directly interferes with the methionine cycle. By serving as a substrate for methionine adenosyltransferase, it leads to the formation of S-adenosylethionine (SAE) and the subsequent depletion of cellular ATP.[3][4][5] This ATP depletion is a cornerstone of ethionine-induced cellular injury, particularly in the liver.

Caption: Interference of this compound with the methionine cycle leading to ATP depletion.

Induction of Fatty Liver

Ethionine is a well-established inducer of fatty liver (hepatic steatosis) in rodents.[7][8][9][10] The mechanisms underlying this effect are multifactorial and include:

-

Inhibition of Protein Synthesis: ATP depletion leads to a reduction in hepatic protein synthesis, including apolipoproteins necessary for the assembly and secretion of very-low-density lipoproteins (VLDL), which transport triglycerides out of the liver.[11]

-

Altered Lipid Metabolism: Ethionine administration leads to an increase in neutral fat in the liver, while phospholipid and cholesterol levels remain unchanged.[8][9] In vitro lipogenesis is also inhibited.[8][9]

Caption: Pathway of ethionine-induced fatty liver development.

Pancreatic Effects

This compound is also known to induce pancreatitis in rodent models, particularly when administered with a choline-deficient diet.[12][13] This model is used to study the progression of chronic pancreatitis.[12] The proposed mechanism involves the intraparenchymal activation of zymogens, resulting from a synergistic action of choline (B1196258) deficiency and the inherent toxicity of ethionine towards pancreatic acinar cells.[13]

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the study of this compound metabolism in rodents.

Animal Models and Dosing

-

Animal Models: The most commonly used rodent models are rats (e.g., Sprague-Dawley, Wistar) and mice (e.g., C57BL/6, albino mice).[1][11][12][13][14]

-

Dosing Regimens: this compound is typically administered orally (p.o.) via gavage or supplemented in the diet.[1][14][15] For acute studies, a single dose is administered, while chronic studies involve feeding a diet containing a specific percentage of ethionine (e.g., 0.25% or 0.5%).[13][15] In some models, a choline-deficient, ethionine-supplemented (CDE) diet is used to induce specific pathologies like pancreatitis or liver injury.[12][13][16]

Sample Collection and Preparation

-

Tissues and Fluids: Samples for analysis include blood, urine, feces, and various organs such as the liver, kidney, and small intestine.[1]

-

Sample Preparation: For metabolite analysis, tissues are often homogenized and subjected to extraction procedures, such as with trichloroacetic acid, to separate acid-soluble metabolites.[1] For analysis of thiols and thioethers, specific protocols are required to prevent oxidation during sample preparation.[17]

Analytical Techniques

-

Chromatography: Column chromatography is a frequently used technique for the separation and quantification of ethionine and its metabolites.[1][6] Techniques like ion-exchange chromatography (e.g., using AG 50W or AG 1 resins) have been described for separating compounds such as N-acetylethionine, N-acetylethionine sulfoxide, and S-adenosylethionine.[6] High-performance liquid chromatography (HPLC) coupled with various detectors is also a standard method for the analysis of amino acids and their derivatives in biological samples.[18][19]

-

Mass Spectrometry (MS): Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) provides high sensitivity and specificity for the quantification of methionine and its analogs in biological matrices.[17][18]

-

Radiolabeling: The use of radiolabeled ethionine, such as L-[ethyl-1-14C]ethionine, allows for tracing the metabolic fate of the molecule and its metabolites in vivo.[1][6]

-

Enzyme Assays: The activity of enzymes involved in ethionine metabolism, such as ATP-L-methionine adenosyltransferase, can be measured using spectrophotometric or other biochemical assays.[4]

Caption: General experimental workflow for studying this compound metabolism in rodents.

Conclusion

The study of this compound's metabolic fate in rodent models has provided invaluable insights into fundamental biochemical processes and the pathogenesis of liver and pancreatic diseases. Its ability to disrupt methionine metabolism and deplete cellular ATP makes it a potent tool for inducing and studying cellular injury. This guide has summarized the key aspects of ethionine's ADME profile, highlighted its impact on critical signaling pathways, and provided an overview of the experimental methodologies used in its investigation. For researchers and professionals in drug development, a thorough understanding of these processes is essential for interpreting toxicological data and for the development of novel therapeutic strategies for related metabolic disorders.

References

- 1. The metabolism of ethionine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetic evidence for separate systems in transport of D- and L-methionine by rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Formation of S-adenosylethionine in liver of rats chronically fed with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vivo 31P NMR studies of the hepatic response to L-ethionine in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The dose-related metabolism of L-ethionine in acute experiments with rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fatty liver induction: effect of ethionine on polyunsaturated fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Studies on ethionine-induced fatty liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Studies on ethionine-induced fatty liver - PMC [pmc.ncbi.nlm.nih.gov]

- 10. On the ethionine-induced fatty liver in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of ethionine on hepatic polyribosomes and protein synthesis. Studies dealing with the acute administration of ethionine to fasted or fed mice or to rats fed a diet containing ethione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chronic pancreatitis in mice by treatment with choline-deficient ethionine-supplemented diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Acute hemorrhagic pancreatitis (massive necrosis) with fat necrosis induced in mice by this compound fed with a choline-deficient diet - PMC [pmc.ncbi.nlm.nih.gov]

- 14. EFFECT OF ETHIONINE-INDUCED PANCREATIC DAMAGE ON IRON ABSORPTION - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scilit.com [scilit.com]

- 16. A modified choline-deficient, ethionine-supplemented diet reduces morbidity and retains a liver progenitor cell response in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Targeted Metabolic Profiling of Methionine Cycle Metabolites and Redox Thiol Pools in Mammalian Plasma, Cells and Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quantification of methionine and selenomethionine in biological samples using multiple reaction monitoring high performance liquid chromatography tandem mass spectrometry (MRM-HPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

DL-Ethionine: A Technical Guide for Studying Methylation Processes

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-ethionine, a synthetic analog of the essential amino acid methionine, serves as a powerful tool in biological research, particularly for elucidating the intricate mechanisms of methylation. By acting as a competitive inhibitor of methionine, ethionine disrupts the normal flux of methyl group transfer, a fundamental process in numerous cellular functions including gene expression, protein function, and signaling pathways. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on cellular processes, and detailed protocols for its application in studying methylation.

Core Mechanism of Action: Competitive Inhibition and ATP Trapping

This compound exerts its effects primarily through its metabolic conversion to S-adenosylethionine (SAE). This process mirrors the formation of S-adenosylmethionine (SAM), the universal methyl donor, from methionine. The key enzyme responsible for this conversion is methionine adenosyltransferase (MAT).

The accumulation of SAE within the cell has two major consequences:

-

Competitive Inhibition of Methyltransferases: SAE acts as a competitive inhibitor for SAM-dependent methyltransferases. These enzymes, which are responsible for the methylation of a wide array of substrates including DNA, RNA, histones, and other proteins, have a lower affinity for SAE than for SAM. However, the high intracellular concentrations of SAE that can be achieved lead to a significant reduction in the overall methylation capacity of the cell.

-

ATP Trapping: The synthesis of SAE from ethionine and ATP is an essentially irreversible reaction. The subsequent metabolism of SAE is significantly slower than that of SAM. This leads to the "trapping" of adenosine (B11128) in the form of SAE, effectively depleting the cellular pool of ATP. This ATP depletion has widespread consequences, including the inhibition of energy-dependent processes such as protein synthesis.

Data Presentation: The Impact of this compound on Methylation-Related Metabolites

The administration of this compound leads to a dose-dependent alteration in the intracellular concentrations of key metabolites in the methionine cycle. The following table summarizes the quantitative effects of dietary this compound on the levels of S-adenosylmethionine (SAM) and S-adenosylethionine (SAE) in rat liver.

| Dietary this compound (%) | Duration | Hepatic SAM Level (µg/g liver) | Hepatic SAE Level (µg/g liver) | Reference |

| 0 (Control) | 1-6 weeks | ~25 | Not Detected | [1] |

| 0.1 | 1 week | - | 103 | [1] |

| 0.1 | 6 weeks | ~8 (32% of control) | 61 | [1] |

| 0.3 | 1 week | - | 123 | [1] |

| 0.3 | 3 weeks | ~16.5 (66% of control) | 305 | [1] |

| 0.3 | 6 weeks | - | 127 | [1] |

Note: The data indicates that while SAE levels increase with dietary ethionine, the effect on SAM levels is not a simple dose-dependent decrease. Higher doses of ethionine may lead to complex regulatory feedback on methionine metabolism.

Experimental Protocols

Protocol 1: Induction of Fatty Liver in Rats with this compound

This protocol outlines the steps to induce fatty liver in a rat model using this compound, a classic model for studying the effects of impaired methylation and ATP depletion on lipid metabolism.

Materials:

-

Male Wistar rats (150-200 g)

-

This compound solution (e.g., 0.5% in drinking water or for intraperitoneal injection)

-

Standard rat chow

-

Apparatus for tissue homogenization and lipid extraction (e.g., chloroform-methanol)

-

Spectrophotometer for lipid quantification

Procedure:

-

Animal Acclimation: Acclimate rats to standard housing conditions for at least one week before the experiment.

-

Ethionine Administration:

-

Oral Administration: Provide a 0.5% (w/v) solution of this compound in the drinking water ad libitum for a period of 1 to 3 weeks.

-

Intraperitoneal (IP) Injection: Alternatively, administer daily IP injections of this compound (e.g., 250 mg/kg body weight) for a shorter duration (e.g., 3-7 days).

-

-

Monitoring: Monitor the animals daily for weight loss and general health. Ethionine treatment can be toxic, and dose adjustments may be necessary.

-

Tissue Collection: At the end of the treatment period, euthanize the animals according to approved protocols. Immediately excise the liver, weigh it, and rinse with ice-cold saline.

-

Histological Analysis: Fix a portion of the liver in 10% neutral buffered formalin for histological processing (e.g., hematoxylin (B73222) and eosin (B541160) staining, Oil Red O staining for lipids).

-

Lipid Extraction and Quantification:

-

Homogenize a known weight of the remaining liver tissue.

-

Extract total lipids using a standard method such as the Folch or Bligh and Dyer procedure (chloroform:methanol extraction).

-

Quantify total triglycerides and other lipid fractions using commercially available kits.

-

Protocol 2: In Vivo Inhibition of Protein Synthesis with this compound

This protocol describes a method to study the inhibitory effect of this compound on protein synthesis in rats by measuring the incorporation of a radiolabeled amino acid.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

This compound solution for IP injection

-

Radiolabeled amino acid (e.g., [³H]-leucine or [³⁵S]-methionine)

-

Trichloroacetic acid (TCA)

-

Scintillation counter and vials

Procedure:

-

Animal Preparation: Fast the rats overnight to ensure a basal metabolic state.

-

Ethionine Administration: Administer a single intraperitoneal injection of this compound (e.g., 500 mg/kg body weight). Control animals should receive a saline injection.

-

Radiolabeling: At a specified time point after ethionine injection (e.g., 1-2 hours), administer an IP injection of the radiolabeled amino acid (e.g., 10 µCi of [³H]-leucine per 100g body weight).

-

Tissue Collection: After a short labeling period (e.g., 30-60 minutes), euthanize the animals and quickly excise the liver or other tissues of interest.

-

Protein Precipitation and Measurement:

-

Homogenize the tissue in a suitable buffer.

-

Precipitate the proteins by adding an equal volume of cold 10% TCA.

-

Wash the protein pellet several times with 5% TCA to remove unincorporated radiolabel.

-

Solubilize the protein pellet in a suitable solvent (e.g., 0.1 M NaOH).

-

Measure the protein concentration using a standard assay (e.g., Bradford or BCA).

-

Determine the amount of incorporated radioactivity by liquid scintillation counting.

-

-

Data Analysis: Express the results as counts per minute (CPM) per milligram of protein to determine the specific activity of protein synthesis. Compare the results between control and ethionine-treated groups.

Protocol 3: Quantification of S-Adenosylmethionine (SAM) and S-Adenosylethionine (SAE) by HPLC

This protocol provides a general framework for the simultaneous quantification of SAM and SAE in tissue samples using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

-

Tissue samples

-

Perchloric acid (PCA)

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

Mobile phase (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer with an ion-pairing agent)

-

SAM and SAE standards

Procedure:

-

Sample Preparation:

-

Rapidly freeze the tissue sample in liquid nitrogen to halt metabolic activity.

-

Homogenize the frozen tissue in a known volume of cold PCA (e.g., 0.4 M).

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g) to precipitate proteins.

-

Filter the supernatant through a 0.22 µm filter.

-

-

HPLC Analysis:

-

Equilibrate the C18 column with the mobile phase.

-

Inject a known volume of the prepared sample extract onto the column.

-

Elute the compounds isocratically or with a gradient, monitoring the absorbance at a specific wavelength (e.g., 254 nm).

-

Identify and quantify SAM and SAE by comparing their retention times and peak areas to those of the standards.

-

-

Standard Curve: Prepare a series of standard solutions containing known concentrations of SAM and SAE to generate a standard curve for accurate quantification.

Visualizing the Impact of this compound

Signaling Pathway: The Methionine Cycle and Its Disruption by Ethionine

The following diagram illustrates the central role of the methionine cycle in providing methyl groups for various cellular reactions and how this compound interferes with this critical pathway.

Experimental Workflow: Studying Methylation Inhibition by this compound

This diagram outlines a typical experimental workflow for investigating the effects of this compound on methylation processes in a cellular or animal model.

Conclusion

This compound remains an invaluable tool for researchers investigating the multifaceted roles of methylation in health and disease. Its ability to competitively inhibit methyltransferases and deplete cellular ATP provides a robust system for studying the consequences of hypomethylation. By carefully designing experiments and utilizing the protocols outlined in this guide, scientists can continue to unravel the complex interplay between methylation dynamics and cellular function, paving the way for new therapeutic strategies targeting methylation-dependent pathways.

References

Investigating the Carcinogenic Potential of DL-Ethionine In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Ethionine, the ethyl analog of the essential amino acid methionine, has been extensively studied as a potent hepatocarcinogen in various animal models. Its ability to induce liver tumors, particularly hepatocellular carcinomas, is well-documented. This technical guide provides an in-depth overview of the in vivo carcinogenic potential of this compound, focusing on key experimental findings, detailed methodologies, and the underlying molecular mechanisms. Quantitative data from significant studies are summarized, and relevant biological pathways and experimental workflows are visualized to facilitate a comprehensive understanding for researchers and professionals in the field of oncology and drug development.

Introduction to this compound-Induced Carcinogenesis

This compound exerts its carcinogenic effects primarily by interfering with essential metabolic processes, particularly those involving methionine.[1][2] As an antagonist of methionine, ethionine gets converted into S-adenosylethionine (AdoEt), which, unlike its natural counterpart S-adenosylmethionine (AdoMet), cannot efficiently donate its ethyl group in transmethylation reactions.[3] This leads to a cascade of cellular disruptions, including DNA hypomethylation, altered gene expression, and inhibition of protein synthesis, ultimately culminating in neoplastic transformation.[4][5] The liver is the primary target organ for ethionine's carcinogenic activity.[3][6]

In Vivo Evidence of Carcinogenicity

Numerous studies have demonstrated the hepatocarcinogenic effects of this compound in rodent models. The incidence and latency of tumor development are influenced by factors such as animal strain, sex, dose, and duration of exposure, as well as dietary factors like choline (B1196258) content.[3][6]

Quantitative Data from In Vivo Studies

The following tables summarize the key quantitative findings from seminal studies on this compound-induced hepatocarcinogenesis.

Table 1: Hepatocarcinogenicity of this compound in Mice [3]

| Strain | Sex | Diet Concentration (%) | Duration | Tumor Incidence (%) |

| Swiss Webster CD-1 | Female | 0 (Control) | Up to 105 weeks | 0 |

| 0.1 | 87 | |||

| 0.25 | 89 | |||

| C3H/HeN | Male | 0 (Control) | 68 weeks | 35 |

| 0.1 | 55 | |||

| 0.25 | 58 | |||

| Female | 0 (Control) | 68 weeks | 5 | |

| 0.1 | 60 | |||

| 0.25 | 92 | |||

| BALB/c | Male | 0 (Control) | Up to 105 weeks | 4 |

| 0.1 | 8 | |||

| 0.25 | 31 | |||

| Female | 0 (Control) | Up to 105 weeks | 0 | |

| 0.05 | 52 | |||

| 0.1 | 92 |

Table 2: Effect of Choline-Devoid Diet on this compound-Induced Hepatocellular Carcinoma in Rats [6]

| Diet | Duration | Hepatocellular Carcinoma Incidence (%) |

| Choline-Supplemented (CS) + 0.05% this compound | Up to 30 weeks | 0 |

| Choline-Devoid (CD) | Up to 30 weeks | 0 |

| Choline-Devoid (CD) + 0.05% this compound | 14 weeks | 50 |

| 22-30 weeks | ~80 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vivo carcinogenicity studies. The following sections outline typical experimental protocols for investigating this compound's effects.

Animal Models and Husbandry

-

Species and Strain: Commonly used models include rats (e.g., Sprague-Dawley, F344) and mice (e.g., Swiss Webster, C3H, BALB/c).[3][6] The choice of strain can be critical, as some, like C3H mice, have a high spontaneous incidence of liver tumors.[3]

-

Sex: Studies often use both males and females, as sex-dependent differences in susceptibility have been observed, with females sometimes showing a higher response.[3]

-

Housing: Animals are typically housed in a controlled environment with a standard light-dark cycle, temperature, and humidity. Cages should be appropriate for the species and allow for normal social behavior.

-

Diet and Water: A standard chow diet and water are provided ad libitum, unless specific dietary manipulations (e.g., choline-devoid diet) are part of the experimental design.[6]

Administration of this compound

-

Route of Administration: The most common route for long-term studies is dietary administration, where this compound is mixed into the chow at specified concentrations (e.g., 0.05% to 0.25%).[3][6] Oral gavage (intubation) can also be used for more precise dosing.[3]

-

Dosage and Duration: Doses are typically expressed as a percentage of the diet or in mg/kg body weight. The duration of administration can range from several weeks to the lifetime of the animal.[3][6]

Endpoint Evaluation

-

Clinical Observations: Regular monitoring of animal health, body weight, and food consumption is essential.

-

Gross Pathology: At the end of the study, animals are euthanized, and a thorough necropsy is performed. The liver is examined for visible tumors, nodules, and other abnormalities.

-

Histopathology: Liver tissues, including any suspected tumors, are collected, fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination. This allows for the diagnosis and classification of neoplastic lesions.

-

Biochemical Analysis: Blood samples can be collected for serum biochemistry to assess liver function (e.g., ALT, AST levels). Liver tissue can be analyzed for levels of AdoEt and AdoMet, DNA methylation status, and expression of relevant genes and proteins.[3][7]

Molecular Mechanisms and Signaling Pathways

The carcinogenic action of this compound is multifaceted, involving the disruption of several key cellular pathways.

Interference with Methionine Metabolism

The primary mechanism involves the enzymatic conversion of ethionine to S-adenosylethionine (AdoEt) by methionine adenosyltransferase. AdoEt acts as a competitive inhibitor of S-adenosylmethionine (AdoMet), the universal methyl donor. This leads to a global disruption of methylation reactions, including DNA, RNA, and protein methylation, which are critical for normal gene regulation and cellular function.

Induction of Oxidative Stress and Altered Gene Expression

Coadministration of a choline-deficient diet with ethionine has been shown to markedly enhance the expression of oncogenes like c-myc and c-Ha-ras.[7] This combination also leads to increased oxidative stress, as evidenced by the formation of 8-hydroxyguanine (B145757) (a marker of DNA damage) and an increase in thiobarbituric acid-reacting substances (TBARS).[7][8] Methionine supplementation can prevent these changes, highlighting the central role of methionine metabolism disruption in ethionine's carcinogenicity.[7]

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo carcinogenicity study of this compound.

Conclusion

This compound is a well-established hepatocarcinogen in animal models, acting primarily through the disruption of methionine metabolism, leading to aberrant methylation, increased oxidative stress, and altered expression of key oncogenes. The carcinogenicity of ethionine can be significantly enhanced by dietary factors such as choline deficiency. The experimental protocols and mechanistic insights presented in this guide provide a solid foundation for researchers investigating hepatocarcinogenesis and for professionals involved in the evaluation of carcinogenic risk. Further research into the intricate signaling pathways affected by this compound will continue to enhance our understanding of liver cancer development and may reveal novel targets for therapeutic intervention.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Ethionine carcinogenesis in CD-1, BALB/c and C3H mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DNA hypomethylation in ethionine-induced rat preneoplastic hepatocyte nodules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular aspects of the in vivo and in vitro effects of ethionine, an analog of methionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enhancement of this compound-induced liver carcinogenesis in rats fed a choline-devoid diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prevention by methionine of enhancement of hepatocarcinogenesis by coadministration of a choline-deficient L-amino acid-defined diet and ethionine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prevention by Methionine of Enhancement of Hepatocarcinogenesis by Coadministration of a Choline‐deficient L‐Amino Acid‐defined Diet and Ethionine in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Past: A Technical Guide to the Discovery and Experimental Use of DL-Ethionine

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-ethionine, the ethyl analog of the essential amino acid methionine, has served as a pivotal tool in biochemical and physiological research for decades. Its ability to act as an antimetabolite of methionine has provided researchers with a unique model to investigate a wide range of cellular processes, including protein synthesis, lipid metabolism, and carcinogenesis. This in-depth technical guide provides a historical perspective on the discovery of this compound, details the seminal experimental protocols for its use in inducing well-characterized pathological states in animal models, and presents key quantitative data and affected signaling pathways.

A Historical Milestone: The Synthesis and Initial Observations of this compound

The journey into the biological effects of this compound began in 1938 when Helen M. Dyer first reported its synthesis. In her seminal paper, "Evidence of the physiological specificity of methionine in regard to the methylthiol group: The synthesis of S-ethylhomocysteine (ethionine) and a study of its availability for growth," Dyer detailed the chemical synthesis of this novel amino acid analog. Her initial studies in rats revealed that this compound could not substitute for methionine in supporting growth, and in fact, its administration led to toxic effects, laying the groundwork for its future use as a metabolic inhibitor.

Inducing Pathological States: Key Experimental Protocols

The unique biochemical properties of this compound were quickly recognized by the scientific community, leading to the development of robust animal models to study specific disease processes. The most prominent of these are the induction of fatty liver and the inhibition of protein synthesis.

The Ethionine-Induced Fatty Liver Model in Rats

Pioneering work in the 1950s by researchers such as Emmanuel Farber and his colleagues established a reproducible model of fatty liver in rats using this compound. This model became instrumental in understanding the pathogenesis of hepatic steatosis.

Experimental Protocol: Induction of Fatty Liver in Female Wistar Rats

-

Animal Model: Female Wistar rats, weighing approximately 150-200g, are typically used due to their susceptibility to ethionine-induced hepatic lipid accumulation.

-

Housing and Diet: Animals are housed in individual cages with free access to a standard laboratory chow and water. A 12-hour light/dark cycle is maintained.

-

This compound Administration:

-

Dosage: A common dosage is 1 mg of this compound per gram of body weight.

-

Preparation: The required amount of this compound is dissolved in a 0.9% saline solution.

-

Route of Administration: Intraperitoneal (i.p.) injection is the most common route to ensure rapid and complete absorption.

-

-

Time Course: A significant accumulation of triglycerides in the liver is typically observed within 6 to 9 hours after a single injection.

-

Biochemical Analysis:

-

Tissue Collection: At the designated time point, animals are euthanized, and the liver is rapidly excised and weighed.

-

Lipid Extraction: A portion of the liver is homogenized, and total lipids are extracted using a chloroform-methanol (2:1, v/v) mixture.

-

Triglyceride Quantification: The triglyceride content of the lipid extract is determined using colorimetric or enzymatic assays.

-

Inhibition of Protein Synthesis

Subsequent research in the early 1960s by scientists including Villa-Trevino and Farber demonstrated that this compound potently inhibits protein synthesis, providing a valuable tool to study the dynamics of this fundamental cellular process.

Experimental Protocol: Measurement of Protein Synthesis Inhibition in Rat Liver

-

Animal Model and Ethionine Administration: The same animal model and ethionine administration protocol as for the fatty liver model can be used.

-

Radioactive Precursor Incorporation:

-

To measure the rate of protein synthesis, a radiolabeled amino acid, typically [14C]-leucine, is administered.

-

Timing: The radiolabeled precursor is injected intraperitoneally approximately 1-2 hours before the desired time point for analysis.

-

-

Sample Processing:

-

Tissue Homogenization: Following euthanasia, the liver is homogenized in a suitable buffer.

-

Protein Precipitation: The protein is precipitated from the homogenate using trichloroacetic acid (TCA).

-

Washing: The protein pellet is washed multiple times with TCA to remove unincorporated radiolabeled amino acids.

-

-

Quantification:

-

The amount of radioactivity incorporated into the protein pellet is measured using a scintillation counter.

-

The specific activity (counts per minute per milligram of protein) is calculated to determine the rate of protein synthesis.

-

Quantitative Data from Historical Studies

The following tables summarize key quantitative findings from early studies on the effects of this compound in rats.

| Parameter | Control Group | This compound Treated Group | Time Point (post-injection) | Reference |

| Liver Triglycerides (mg/g liver) | 5.2 ± 0.8 | 35.6 ± 4.1 | 7.5 hours | Farber et al. (1963) |

| Hepatic ATP (µmol/g liver) | 2.5 ± 0.3 | 0.5 ± 0.1 | 6 hours | Shull, Villa-Trevino, Farber (1966) |

| [14C]-Leucine Incorporation into Liver Protein (cpm/mg protein) | 1500 ± 200 | 300 ± 50 | 4 hours | Villa-Trevino, Farber (1962) |

Table 1: Biochemical Changes in Rat Liver Following this compound Administration

Signaling Pathways and Mechanisms of Action

The biological effects of this compound are primarily attributed to its interference with methionine metabolism, leading to a cascade of downstream cellular disruptions.

The ATP Trapping Mechanism

The central mechanism underlying ethionine's toxicity is the "ATP trapping" hypothesis. This compound is recognized by the enzyme methionine adenosyltransferase, which catalyzes its reaction with ATP to form S-adenosylethionine (SAE). Unlike the natural product, S-adenosylmethionine (SAM), SAE is a poor substrate for most transmethylation reactions and accumulates within the cell. This continuous and futile synthesis of SAE effectively depletes the intracellular pool of ATP.

Caption: The ATP trapping mechanism initiated by this compound.

Downstream Consequences of ATP Depletion

The severe depletion of cellular ATP has profound consequences on multiple energy-dependent cellular processes.

Caption: Major cellular consequences of ethionine-induced ATP depletion.

Conclusion

From its initial synthesis by Helen M. Dyer to its extensive use in elucidating fundamental biochemical pathways, this compound has proven to be an invaluable tool in the researcher's arsenal. The historical experimental protocols detailed herein provide a foundation for understanding the origins of key models in liver pathology and protein metabolism. The ability to induce a rapid and severe, yet reversible, state of ATP depletion continues to make this compound a relevant compound for studying cellular bioenergetics and the intricate interplay between metabolic pathways. This guide serves as a comprehensive resource for scientists seeking to understand and potentially utilize this classic biochemical tool in their own research endeavors.

A Deep Dive into DL-Ethionine's Disruption of One-Carbon Metabolism

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

DL-ethionine, a synthetic analog of the essential amino acid L-methionine, serves as a potent antagonist in one-carbon metabolism, a fundamental network of biochemical pathways crucial for cellular integrity and function. By competitively inhibiting the physiological roles of methionine, this compound triggers a cascade of metabolic disturbances, most notably the depletion of the universal methyl donor S-adenosylmethionine (SAM) and the subsequent inhibition of vital methylation reactions. This technical guide offers a comprehensive examination of the molecular mechanisms through which this compound impacts one-carbon metabolism. We present a synthesis of quantitative data, detailed experimental methodologies, and visual pathway diagrams to provide an in-depth resource for researchers and drug development professionals investigating the therapeutic and toxicological dimensions of targeting this critical metabolic nexus.

The Central Role of One-Carbon Metabolism

One-carbon metabolism encompasses a series of interconnected biochemical pathways responsible for the transfer of one-carbon units, such as methyl, methylene, and formyl groups. These pathways are indispensable for the de novo synthesis of purines and thymidylate, the building blocks of DNA and RNA. Furthermore, one-carbon metabolism is critical for the regulation of gene expression via the methylation of DNA and histones, the synthesis of phospholipids, and the regeneration of methionine. At the heart of this network lies S-adenosylmethionine (SAM), which is synthesized from methionine and ATP and functions as the principal methyl group donor for a vast array of transmethylation reactions.

This compound: A Methionine Antagonist

The biological activity of this compound stems from its structural similarity to L-methionine, which allows it to act as a competitive inhibitor in various metabolic processes.

The Formation of S-Adenosylethionine (SAE): A Deceptive Analog

A primary mechanism of this compound's toxicity is its interaction with the enzyme methionine adenosyltransferase (MAT). MAT mistakenly utilizes ethionine as a substrate, catalyzing its reaction with ATP to form S-adenosylethionine (SAE), an ethyl analog of SAM. This process has two profound consequences:

-

Inhibition of Methyltransferases: SAE acts as a competitive inhibitor of SAM-dependent methyltransferases. While some methyltransferases can utilize SAE to transfer an ethyl group to their substrates, this is often a much less efficient process than methyl group transfer from SAM. More significantly, the presence of SAE can directly block the binding of SAM to methyltransferases, leading to a global inhibition of methylation. Research has shown that SAE is a competitive inhibitor of nicotinamide (B372718) methyltransferase, although it is a less potent inhibitor than S-adenosylhomocysteine (SAH), the natural product inhibitor of methylation reactions. One study found that five times more SAE than SAH was required to achieve 50% inhibition of the enzyme.

-

Depletion of SAM and ATP: The synthesis of SAE consumes cellular ATP, leading to a significant drop in the cell's energy currency. This ATP depletion can have widespread effects on cellular function. Furthermore, the utilization of ethionine by MAT diverts the enzyme from its primary role of synthesizing SAM, leading to a decrease in the intracellular concentration of this critical methyl donor. The SAM/SAH ratio, a key indicator of cellular methylation capacity, is consequently reduced.

Quantitative Impact on Cellular Metabolism

The administration of this compound leads to measurable changes in the levels of key metabolites and the activity of enzymes involved in one-carbon metabolism.

Enzyme Kinetics

| Enzyme | Substrate/Inhibitor | Kinetic Parameter | Value | Cell/Tissue Type | Reference |

| Nicotinamide N-Methyltransferase | S-Adenosylethionine | Inhibition | 5x more than SAH for 50% inhibition | - |

Note: Detailed kinetic parameters (Km, Vmax, Ki) for the interaction of this compound with MAT and SAE with a broad range of methyltransferases are areas requiring further investigation.

Metabolite Levels

The impact of this compound on cellular metabolite pools is significant and has been quantified in various studies.

| Metabolite | Treatment | Fold Change/Concentration | Time Point | Cell/Tissue Type | Reference |

| ATP | This compound (100 mg/100 g body weight) | Lowered to 35.4% of control | 5 hours | Rat Liver | |

| ATP | L-ethionine (1 mg/g body weight) | ~30% decrease | 3-4 hours | Rat Liver | |

| ATP | Ethionine | Drastically reduced to ~20% of control | - | Rat Liver |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's impact on one-carbon metabolism.

Quantification of Intracellular ATP Levels

Objective: To measure the change in intracellular ATP concentration in response to this compound treatment.

Materials:

-

Cell culture medium

-

This compound solution

-

Phosphate-buffered saline (PBS)

-

ATP Assay Kit (e.g., Luciferase-based)

-

Luminometer

-

96-well white-walled plates

-

Cell lysis buffer

Protocol:

-

Cell Seeding: Seed cells (e.g., primary hepatocytes or a liver cell line like HepG2) in a 96-well white-walled plate at a density that ensures they are in the exponential growth phase at the time of the experiment.

-

Treatment: Treat the cells with varying concentrations of this compound for different time points (e.g., 1, 2, 4, 6, and 24 hours). Include a vehicle-treated control group.

-

Cell Lysis: After the treatment period, remove the medium and wash the cells with PBS. Add cell lysis buffer to each well and incubate according to the manufacturer's instructions to release the intracellular ATP.

-

ATP Measurement: Add the luciferase-containing reagent from the ATP assay kit to each well. The luciferase will catalyze the conversion of luciferin (B1168401) to oxyluciferin in an ATP-dependent manner, producing light.

-

Luminescence Reading: Immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.

-

Data Analysis: Generate a standard curve using known concentrations of ATP. Calculate the ATP concentration in the experimental samples by interpolating from the standard curve. Normalize the ATP levels to the cell number or total protein content.

Measurement of S-Adenosylmethionine (SAM) and S-Adenosylethionine (SAE) by LC-MS/MS

Objective: To quantify the intracellular levels of SAM and SAE following this compound treatment.

Materials:

-

Cell culture medium

-

This compound solution

-

Ice-cold PBS

-

Extraction solvent (e.g., 80% methanol)

-

Internal standards (e.g., ¹³C₅-SAM)

-

LC-MS/MS system with a C18 column

Protocol:

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound as described in the ATP assay protocol.

-

Metabolite Extraction: After treatment, rapidly wash the cells with ice-cold PBS. Quench metabolism and extract metabolites by adding ice-cold 80% methanol (B129727). Scrape the cells and collect the cell lysate.

-

Sample Preparation: Centrifuge the lysate to pellet the protein and debris. Collect the supernatant containing the metabolites. Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., 5% methanol in water).

-

LC-MS/MS Analysis: Inject the samples onto the LC-MS/MS system. Use a C18 column for separation of SAM and SAE. Set the mass spectrometer to monitor the specific mass-to-charge ratios (m/z) for SAM, SAE, and the internal standard.

-

Data Analysis: Quantify the peak areas for SAM and SAE. Use the peak area of the internal standard to correct for variations in sample preparation and instrument response. Calculate the concentrations of SAM and SAE based on a standard curve generated with known amounts of each compound.

Signaling Pathways and Experimental Workflows

The disruption of one-carbon metabolism by this compound has far-reaching consequences on cellular signaling and function.

Impact on Methylation Pathways

dot

Caption: this compound's interference with the methylation cycle.

Experimental Workflow for Investigating Metabolic Effects

dot

The Gateway of a Methionine Antagonist: A Technical Guide to the Cellular Uptake and Transport of DL-Ethionine

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Ethionine, a synthetic analog of the essential amino acid L-methionine, serves as a potent antimetabolite by interfering with crucial cellular processes. Its efficacy is fundamentally dependent on its entry into the cell. This technical guide provides a comprehensive overview of the cellular uptake and transport mechanisms of this compound. By acting as a competitive substrate, this compound hijacks the transport systems dedicated to L-methionine, primarily the Solute Carrier (SLC) superfamily of transporters. This document details the key transporters involved, summarizes the available kinetic data, provides in-depth experimental protocols for studying its uptake, and elucidates the downstream effects on cellular signaling, particularly the mTOR pathway.

Cellular Uptake and Transport Mechanisms

The cellular entry of this compound is not mediated by passive diffusion but rather through facilitated transport by amino acid transporters that recognize L-methionine. As a racemic mixture, both D- and L-isomers of ethionine are present, though L-ethionine is the more biologically active form in many contexts. The primary conduits for this compound uptake are members of the Solute Carrier (SLC) superfamily.

Key Transporters Involved

Several SLC transporters have been identified as key players in the uptake of large neutral amino acids, including methionine, and are therefore implicated in the transport of this compound.

-

System L Transporters: This is the principal route for methionine and, consequently, ethionine uptake in many cell types.

-

SLC7A5 (LAT1): A sodium-independent transporter that forms a heterodimer with SLC3A2 (4F2hc). It exhibits high affinity for large neutral amino acids and is often overexpressed in cancer cells to meet their high metabolic demands.

-

SLC43A2 (LAT4): Another sodium-independent transporter that facilitates the transport of neutral amino acids. Studies have shown its importance in methionine uptake in specific cell types like regulatory T cells.[1][2]

-

-

System A Transporters: These are sodium-dependent transporters for small and neutral amino acids.

-

SLC38A2 (SNAT2): While its primary substrates are smaller amino acids, it can also transport methionine and is involved in nutrient signaling.

-

-

System ASC Transporters: This sodium-dependent system exchanges amino acids.

-

SLC1A5 (ASCT2): Primarily a transporter for alanine, serine, and cysteine, it also demonstrates the capacity to transport methionine.[3]

-

-

Other Potential Transporters:

-

SLC6A19 (B⁰AT1): A sodium-dependent neutral amino acid transporter found in the intestine and kidney.[3]

-

The relative contribution of each transporter to this compound uptake can vary significantly depending on the cell type and its physiological state.

Quantitative Data on Transport Kinetics

Precise kinetic parameters (Km and Vmax) for this compound transport are not extensively documented. However, due to its action as a competitive inhibitor of L-methionine transport, the kinetic data for L-methionine provides a valuable frame of reference. This compound is expected to exhibit Km values in a similar range to L-methionine for the same transporters, reflecting their competition for the same binding site.

| Amino Acid | Transporter System | Cell Type/Tissue | Km (µM) | Vmax (pmol/mg protein/min) | Reference |

| L-Methionine | System L (likely LAT1) | Human Mammary Epithelial Cells | ~25 | Not specified | [4] |

| L-Methionine | Not specified | Porcine Jejunum | Not specified | Flux measured at 50 µM | [5] |

| DL-Methionine | ASCT2 (SLC1A5) & B⁰AT1-like (SLC6A19-like) | Rainbow Trout Intestine | High-affinity (µM range) & Low-affinity (mM range) | Not specified | [3] |

Note: The provided data is for L-methionine or for DL-methionine in a non-mammalian system. It is anticipated that the Km for this compound would be in a similar micromolar to low millimolar range, depending on the specific transporter. The Vmax would be dependent on the expression level of the transporter in the specific cell type.

Experimental Protocols

Radiolabeled this compound Uptake Assay

This protocol provides a method to quantify the cellular uptake of this compound using a radiolabeled form (e.g., [³H]-DL-Ethionine or [³⁵S]-DL-Ethionine).

Materials:

-

Radiolabeled this compound (e.g., [³H]-DL-Ethionine)

-

Cultured cells of interest

-

Complete culture medium

-

Uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

-

Wash buffer (ice-cold PBS)

-

Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

-

Scintillation cocktail

-

Scintillation counter

-

Multi-well culture plates (e.g., 24-well plates)

Procedure:

-

Cell Seeding: Seed cells in a 24-well plate at a density that allows them to reach 80-90% confluency on the day of the experiment.

-

Cell Culture: Culture cells overnight in a humidified incubator at 37°C with 5% CO₂.

-

Preparation: On the day of the experiment, prepare the uptake buffer containing a known concentration of radiolabeled this compound. For kinetic studies, prepare a range of concentrations.

-

Washing: Gently aspirate the culture medium and wash the cells twice with pre-warmed (37°C) uptake buffer.

-

Initiation of Uptake: Add the uptake buffer containing radiolabeled this compound to each well to initiate the uptake. Incubate for a predetermined time (e.g., 1-10 minutes). A time-course experiment should be performed initially to determine the linear range of uptake.